molecular formula C12H7BrN2 B13967997 4-(5-Bromo-2-pyridinyl)benzonitrile

4-(5-Bromo-2-pyridinyl)benzonitrile

Cat. No.: B13967997
M. Wt: 259.10 g/mol
InChI Key: HRHXBSYSUDDCGY-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-pyridinyl)benzonitrile is an organic compound with the molecular formula C12H7BrN2. It is a derivative of benzonitrile, where a bromine atom is substituted at the 5-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-pyridinyl)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a pyridine derivative followed by a cyanation reaction. For instance, the bromination can be achieved using N-bromosuccinimide in a solvent like dichloromethane at low temperatures . The subsequent cyanation can be performed using reagents such as copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixed solvent system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-pyridinyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-(5-Bromo-2-pyridinyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-pyridinyl)benzonitrile is unique due to the presence of both a bromine atom and a pyridine ring, which confer specific electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and materials with specialized functions .

Properties

Molecular Formula

C12H7BrN2

Molecular Weight

259.10 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H7BrN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H

InChI Key

HRHXBSYSUDDCGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)Br

Origin of Product

United States

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